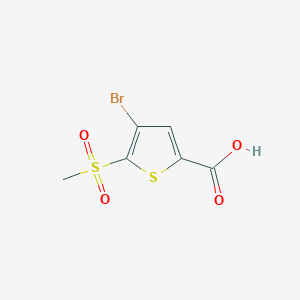

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid

Description

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is a brominated thiophene derivative functionalized with a methanesulfonyl (–SO₂CH₃) group at position 5 and a carboxylic acid (–COOH) at position 2. The methanesulfonyl group enhances electrophilicity and may improve solubility, while the carboxylic acid enables further derivatization via esterification or amidation .

Properties

Molecular Formula |

C6H5BrO4S2 |

|---|---|

Molecular Weight |

285.1 g/mol |

IUPAC Name |

4-bromo-5-methylsulfonylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H5BrO4S2/c1-13(10,11)6-3(7)2-4(12-6)5(8)9/h2H,1H3,(H,8,9) |

InChI Key |

APWUOODXRKVZKB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(S1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanesulfonyl chloride for sulfonylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the thiophene ring.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Medicinal Chemistry:

Material Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action for 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

Key structural analogs differ in substituents at positions 4, 5, and 2, influencing reactivity, solubility, and bioactivity.

Key Observations :

- Methanesulfonyl vs. Methyl : The –SO₂CH₃ group in the target compound increases polarity and solubility compared to the –CH₃ group in 4-bromo-5-methylthiophene-2-carboxylic acid, making it more suitable for aqueous reactions .

- Chlorosulfonyl Reactivity : The –SO₂Cl group in 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid allows for nucleophilic substitution but requires careful handling due to toxicity .

- Sulfamoyl Bioactivity : The –NHSO₂(CH₃)₂ group in 5-bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid may enhance interactions with biological targets, such as enzymes or receptors .

Physicochemical Properties

- Solubility : The methanesulfonyl group improves water solubility compared to methyl or chloro analogs. For instance, 4-bromo-5-methylthiophene-2-carboxylic acid (logP ~2.46) is more lipophilic than the target compound .

- Crystallography: Thiophene derivatives often exhibit planar structures (e.g., crystal system P2₁/c), as observed in ethyl 3-bromo-4-cyano-thiophene carboxylates .

Biological Activity

4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid typically involves several steps, including bromination and sulfonylation reactions. The synthetic route can be summarized as follows:

- Bromination : The thiophene ring undergoes bromination to introduce the bromine substituent.

- Sulfonylation : A methanesulfonyl group is added to the compound, enhancing its reactivity.

- Carboxylation : The introduction of a carboxylic acid group completes the synthesis, yielding the final product.

Biological Activity

The biological activity of 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance:

- Inhibition of Bacterial Growth : Studies indicate that at concentrations as low as 50 µg/mL, 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid can inhibit the growth of Escherichia coli and Staphylococcus aureus by disrupting their cell wall integrity .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses:

- Cytokine Production : In vitro studies have shown that treatment with 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The mechanism through which 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.

- Modulation of Signaling Pathways : By reducing cytokine levels, it may interfere with signaling pathways associated with inflammation, such as NF-kB activation.

Case Studies

Several case studies have evaluated the efficacy and safety of 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against clinical isolates.

- Results : The compound displayed a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains of E. coli and S. aureus.

- : Suggests potential for development as a therapeutic agent for treating bacterial infections.

- Study on Anti-inflammatory Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrO4S |

| Molecular Weight | 279.12 g/mol |

| Solubility | Soluble in DMSO, sparingly soluble in water |

| Biological Activity | MIC (µg/mL) | Effect |

|---|---|---|

| E. coli | 25 | Inhibition of growth |

| S. aureus | 25 | Inhibition of growth |

| TNF-alpha Reduction | N/A | Decreased production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.